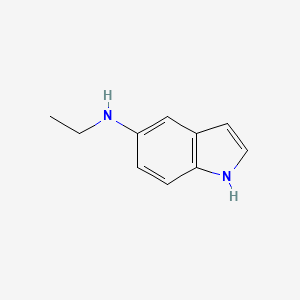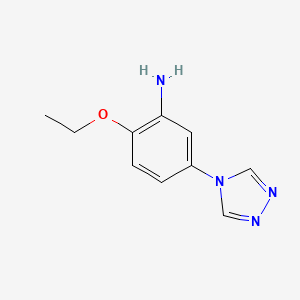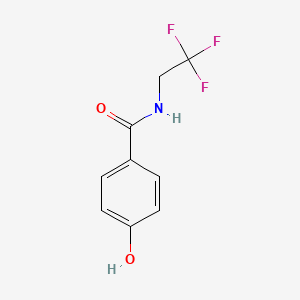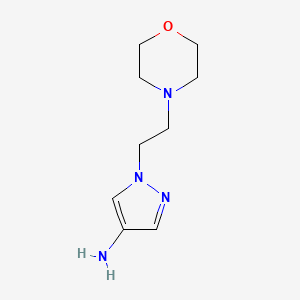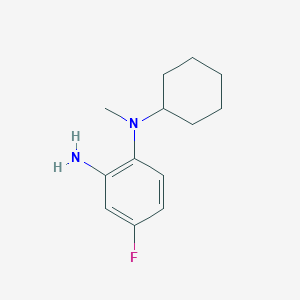
N-(5-Bromo-2-pyridinyl)-N-(2-furylmethyl)amine
Overview
Description
N-(5-Bromo-2-pyridinyl)-N-(2-furylmethyl)amine, also known as 5-Bromo-2-Furylmethylpyridine, is an organic compound with a molecular formula of C10H10BrN. It is a colorless solid that is soluble in organic solvents. This compound has been studied extensively in scientific research, and has a wide range of applications in the laboratory.
Scientific Research Applications
Antifungal Activity
- N-(5-Bromo-2-pyridinyl)-N-(2-furylmethyl)amine and related derivatives have shown potential as antifungal agents. Research indicates that such compounds exhibit significant antifungal activity against dermatophytes, which are a type of fungi causing skin diseases (Suvire et al., 2006).
Biological Activities
- The compound has been involved in studies for synthesizing novel pyridine derivatives with biological activities. These studies have revealed properties like anti-thrombolytic, biofilm inhibition, and haemolytic activities. Specifically, some derivatives showed significant effects against blood clot formation and bacterial inhibition (Ahmad et al., 2017).
Palladium-Catalyzed Amination
- It is used in palladium-catalyzed amination processes. This method has been shown to yield high-quality amines, a class of compounds widely used in pharmaceuticals and other industries (Ji et al., 2003).
Regioselective Synthesis
- The compound plays a role in regioselective synthesis, particularly in reactions involving pyrimidines. This type of reaction is important for creating specific molecular structures for various applications, including drug development (Doulah et al., 2014).
Schiff Base Synthesis
- N-(5-Bromo-2-pyridinyl)-N-(2-furylmethyl)amine derivatives are used in the synthesis of Schiff bases. These compounds have potential applications in areas such as biological screening and material science due to their unique structural properties (Dueke-Eze et al., 2011).
properties
IUPAC Name |
5-bromo-N-(furan-2-ylmethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c11-8-3-4-10(12-6-8)13-7-9-2-1-5-14-9/h1-6H,7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBMQFQWLPAKPRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Bromo-2-pyridinyl)-N-(2-furylmethyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



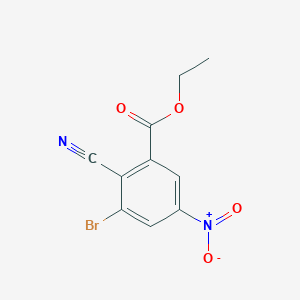
![2-(2-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine](/img/structure/B1414661.png)
![{[2-(Difluoromethoxy)phenyl]methyl}(2-methylpropyl)amine](/img/structure/B1414663.png)
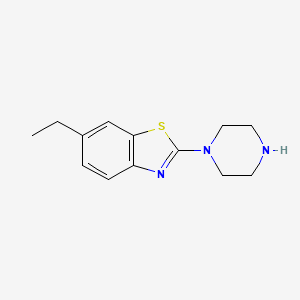

![Ethyl 4-[(2-hydroxyethyl)amino]piperidine-1-carboxylate](/img/structure/B1414673.png)
![Methyl 2-{[2-(dimethylamino)ethyl]amino}acetate](/img/structure/B1414675.png)
![2-Chloro-6-[(3-methoxyphenyl)methoxy]benzaldehyde](/img/structure/B1414676.png)
